molecular formula C14H18N6OS B11294164 5-{[(3-ethyl-5-mercapto-4H-1,2,4-triazol-4-yl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

5-{[(3-ethyl-5-mercapto-4H-1,2,4-triazol-4-yl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B11294164
M. Wt: 318.40 g/mol
InChI Key: ACTMLIYDYOQADW-UHFFFAOYSA-N
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Description

5-{[(3-ETHYL-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)AMINO]METHYL}-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is a complex organic compound that features a unique combination of triazole and benzodiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(3-ETHYL-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)AMINO]METHYL}-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as methanesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

5-{[(3-ETHYL-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)AMINO]METHYL}-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

5-{[(3-ETHYL-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)AMINO]METHYL}-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-{[(3-ETHYL-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)AMINO]METHYL}-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Properties

Molecular Formula

C14H18N6OS

Molecular Weight

318.40 g/mol

IUPAC Name

5-[[(3-ethyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methyl]-1,3-dimethylbenzimidazol-2-one

InChI

InChI=1S/C14H18N6OS/c1-4-12-16-17-13(22)20(12)15-8-9-5-6-10-11(7-9)19(3)14(21)18(10)2/h5-7,15H,4,8H2,1-3H3,(H,17,22)

InChI Key

ACTMLIYDYOQADW-UHFFFAOYSA-N

Canonical SMILES

CCC1=NNC(=S)N1NCC2=CC3=C(C=C2)N(C(=O)N3C)C

Origin of Product

United States

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